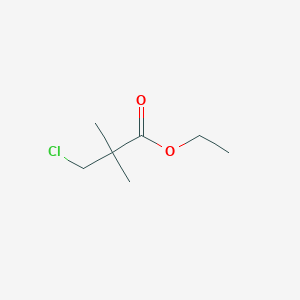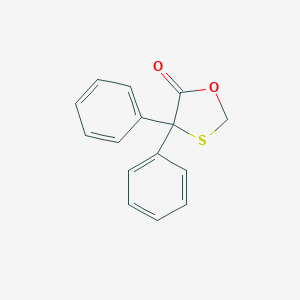
4,4-Diphenyl-1,3-oxathiolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-1,3-oxathiolan-5-one, also known as dithiolane ketone or DTOK, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a five-membered ring with an oxygen and sulfur atom. DTOK has been studied for its unique chemical properties and its potential to interact with biological systems.
Mechanism Of Action
The mechanism of action of DTOK is not fully understood, but it is believed to interact with biological systems through the formation of covalent bonds with proteins and other biomolecules. DTOK has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells, suggesting that it may have potential as a cancer therapy.
Biochemical And Physiological Effects
DTOK has been shown to have a range of biochemical and physiological effects, including antibacterial and antifungal activity, inhibition of cancer cell growth, and potential neuroprotective effects. DTOK has also been shown to have antioxidant properties, making it a potential candidate for the development of new antioxidant therapies.
Advantages And Limitations For Lab Experiments
DTOK has several advantages for use in lab experiments, including its relatively simple synthesis and its potential applications in medicinal chemistry and cancer research. However, there are also limitations to the use of DTOK in lab experiments, including its potential toxicity and the need for careful control of reaction conditions to ensure the purity and yield of the final product.
Future Directions
There are several future directions for research on DTOK, including the development of new synthetic methods for the production of this compound, the study of its potential applications in the treatment of bacterial and fungal infections, and the development of new cancer therapies based on its ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of DTOK and its potential interactions with biological systems.
Conclusion
In conclusion, 4,4-Diphenyl-1,3-oxathiolan-5-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its unique chemical properties and its potential to interact with biological systems, particularly in the fields of medicinal chemistry and cancer research. While there are limitations to the use of DTOK in lab experiments, there are also several future directions for research on this compound that could lead to the development of new therapies and treatments.
Synthesis Methods
DTOK can be synthesized through a multistep process that involves the reaction of 4-bromobenzophenone with sodium sulfide to form 4-benzoylthiophenol. This compound is then reacted with chloroacetyl chloride to form the intermediate product, which is then cyclized to form DTOK. The synthesis of DTOK is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Scientific Research Applications
DTOK has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. DTOK has also been studied for its potential to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
19962-73-3 |
|---|---|
Product Name |
4,4-Diphenyl-1,3-oxathiolan-5-one |
Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4,4-diphenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C15H12O2S/c16-14-15(18-11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
DOYPTVFKKIJVOU-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
4,4-Diphenyl-1,3-oxathiolan-5-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



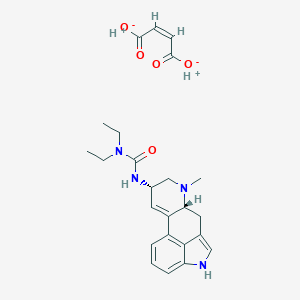
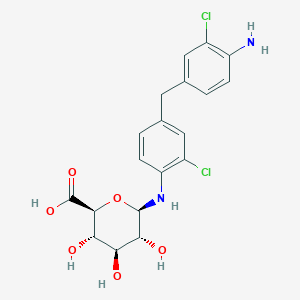
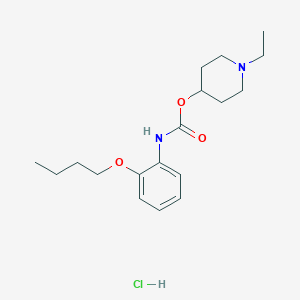
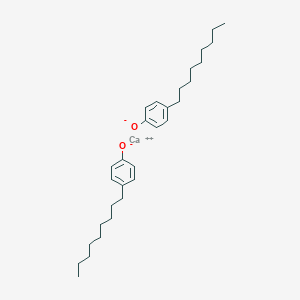
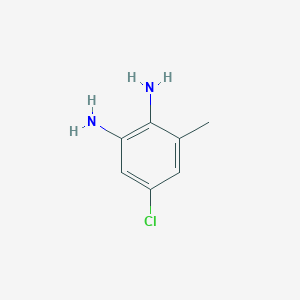
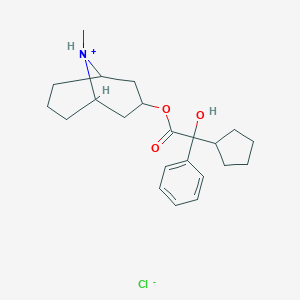
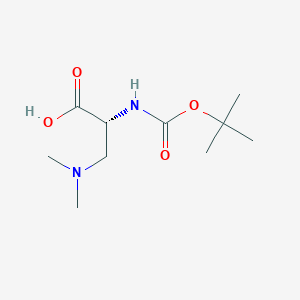
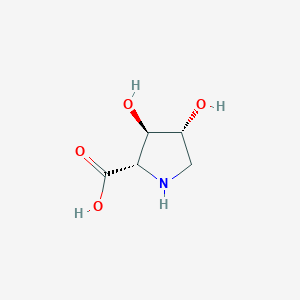
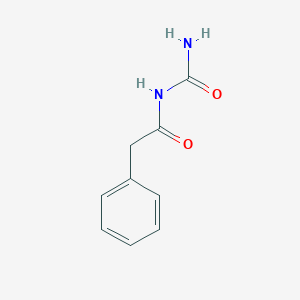
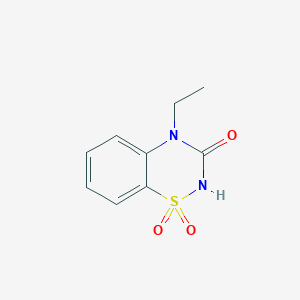
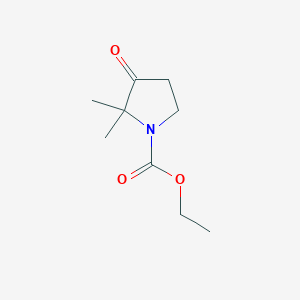
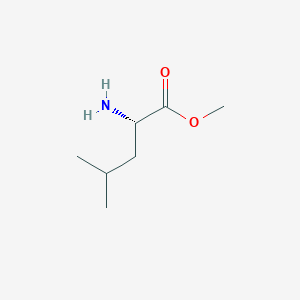
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
